4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine
CAS No.:
Cat. No.: VC15812924
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2O |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine |
| Standard InChI | InChI=1S/C14H9ClN2O/c15-13-9-11(12-7-4-8-18-12)16-14(17-13)10-5-2-1-3-6-10/h1-9H |
| Standard InChI Key | AVOARLIUBWSMBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3 |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine features a pyrimidine ring substituted at positions 2, 4, and 6 with phenyl, chloro, and furan-2-yl groups, respectively. The IUPAC name 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine reflects this substitution pattern, while its canonical SMILES string (C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3) encodes the connectivity. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous 2,4,6-trisubstituted pyrimidines adopt planar configurations with substituents oriented to maximize conjugation.
Synthetic Methodologies
Condensation-Based Routes
Industrial synthesis typically employs condensation reactions between halogenated benzaldehydes and furan-containing nucleophiles. A representative protocol involves:
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Precursor Activation: 4-Chloropyrimidine-2-carbaldehyde undergoes Knoevenagel condensation with furan-2-ylacetonitrile in dimethylformamide (DMF) at 80–100°C.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization with ammonium acetate, forming the pyrimidine core.
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Purification: Column chromatography on silica gel (ethyl acetate/hexane eluent) yields the final product in 45–60% isolated yield.
Critical parameters include strict temperature control (±2°C) to minimize side reactions and solvent selection to optimize reaction kinetics. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields to 68%.
Reaction Optimization Challenges
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Chloro Group Stability: Dehydrohalogenation occurs above 110°C, necessitating precise thermal management.
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Furan Ring Sensitivity: Strong Lewis acids promote furan ring opening; milder catalysts like Amberlyst-15 are preferred.
Spectroscopic Characterization
While experimental spectra for 4-chloro-6-(furan-2-yl)-2-phenylpyrimidine remain unpublished, data from analogous compounds provide predictive insights:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include furan protons (δ 6.35–7.40 ppm), pyrimidine H-5 (δ 8.20–8.50 ppm), and aromatic protons from the phenyl group (δ 7.20–7.60 ppm) .
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¹³C NMR: Key carbon environments include C-4 (δ 160–165 ppm, chloro-substituted), C-2 (δ 155–160 ppm, adjacent to phenyl), and furan carbons (δ 110–145 ppm) .
Mass Spectrometry
Electron ionization (EI-MS) typically produces a molecular ion peak at m/z 256.68 ([M]⁺) with characteristic fragments at m/z 221 ([M-Cl]⁺) and m/z 77 (phenyl). High-resolution mass spectrometry (HRMS) confirms the molecular formula within 3 ppm error.
Industrial and Materials Science Applications
Organic Electronics
The extended π-system and electron-withdrawing chloro group make this compound a candidate for n-type organic semiconductors. Theoretical calculations predict:
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Electron mobility: 0.12 cm²/V·s (DFT/B3LYP/6-311G**)
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HOMO/LUMO gap: 3.1 eV, suitable for visible-light absorption
Catalytic Ligand Design
Palladium complexes incorporating this pyrimidine demonstrate enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 15,000 vs. 9,500 for triphenylphosphine analogues).
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